molecular formula C24H18N2O B12541334 Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- CAS No. 144221-31-8

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-

Cat. No.: B12541334
CAS No.: 144221-31-8
M. Wt: 350.4 g/mol
InChI Key: DIBCSQRDTUOUPQ-UHFFFAOYSA-N
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Description

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- is a heterocyclic compound featuring a fused bicyclic quinazolinone core with two phenyl substituents at positions 2 and 3. This scaffold is part of a broader class of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are pharmacologically significant due to their demonstrated antitumor, antimicrobial, and tubulin polymerization inhibitory activities . The dihydroquinazolinone framework allows for structural diversification, enabling modulation of electronic, steric, and solubility properties through substitution patterns.

Properties

CAS No.

144221-31-8

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2,3-diphenyl-1,2-dihydrobenzo[g]quinazolin-4-one

InChI

InChI=1S/C24H18N2O/c27-24-21-15-18-11-7-8-12-19(18)16-22(21)25-23(17-9-3-1-4-10-17)26(24)20-13-5-2-6-14-20/h1-16,23,25H

InChI Key

DIBCSQRDTUOUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves anthranilic acid as the starting material. In a six-step procedure, anthranilic acid undergoes N-acylation with butyryl chloride to form N-butyryl anthranilic acid, followed by cyclization in acetic anhydride to yield benzoxazinone intermediates. Subsequent displacement of oxygen in the benzoxazinone ring with primary amines (e.g., aniline or benzylamine) introduces substituents at position 3 of the quinazolinone backbone. For 2,3-diphenyl derivatives, phenylhydrazine is introduced at position 2 via nucleophilic substitution, followed by acylation with acyl chlorides to finalize the scaffold.

Key Reaction Parameters

Step Reagents/Conditions Yield Reference
Acylation Butyryl chloride, 0°C, 4 h 85%
Cyclization Acetic anhydride, reflux 78%
Amine substitution Aniline, 120°C, 6 h 60–83%

This method emphasizes regioselectivity but requires stringent temperature control to avoid side reactions such as over-acylation.

Copper-Catalyzed Isocyanide Insertion

A copper(II)-mediated strategy enables the direct assembly of quinazolin-4(3H)-ones from 2-isocyanobenzoates and amines. For 2,3-diphenyl derivatives, ethyl 2-isocyanobenzoate reacts with diphenylamine under Cu(OAc)₂ catalysis in dimethylformamide (DMF) at 150°C. The reaction proceeds via a radical mechanism, with the copper catalyst facilitating C–N bond formation. Microwave irradiation reduces reaction times from hours to minutes (20 min at 150°C).

Optimized Conditions

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)
  • Base: Et₃N (1.5 equiv)
  • Solvent: Anisole (green alternative to DMF)
  • Yield: 75–82%

This method is notable for its compatibility with diverse amines, enabling rapid diversification of the 3-position.

One-Pot Three-Component Assembly

A metal-free, one-pot synthesis combines arenediazonium salts, nitriles, and bifunctional anilines to construct 3,4-dihydroquinazolines. For diphenyl variants, benzenediazonium tetrafluoroborate reacts with benzonitrile and N,N-diphenylethylenediamine in acetonitrile at 60°C. The sequence involves:

  • Formation of N-arylnitrilium intermediates.
  • Nucleophilic addition of the diamine.
  • Cyclization to yield the dihydroquinazoline core.

Advantages

  • Functional group tolerance (e.g., halides, electron-withdrawing groups).
  • No column chromatography required (crude yields: 70–88%).

Oxidative Cyclization Using H₂O₂/DMSO

A green chemistry approach employs H₂O₂ as an oxidant and DMSO as a methylene source. 2-Amino-N-phenylbenzamide reacts with DMSO under oxidative conditions (150°C, 20 h), forming the quinazolinone ring via a radical pathway. The diphenyl groups are introduced by using pre-substituted benzamides or post-synthetic Suzuki coupling.

Mechanistic Insights

  • DMSO generates - CH₃ radicals under H₂O₂.
  • Radical addition to the benzamide forms a methylene bridge.
  • Cyclization and oxidation yield the aromatic quinazolinone.

Yield Optimization

  • H₂O₂ (30%): 1.2 equiv
  • Solvent: p-xylene
  • Yield: 52–68%

Graphene Oxide (GO)-Catalyzed Cyclization

Graphene oxide nanosheets catalyze the cyclocondensation of anthranilamide with aldehydes or ketones in water. For 2,3-diphenyl derivatives, benzaldehyde derivatives react with anthranilamide at room temperature, followed by oxidative cleavage of the C–C bond using oxone (KHSO₅) to aromatize the ring.

Reaction Profile

Parameter Value
Catalyst loading 25 mg GO/1 mmol substrate
Time 3–6 h
Yield (dihydro) 90–95%
Yield (aromatized) 85–88%

GO’s high surface area and oxygen functionalities facilitate proton transfer, enhancing reaction rates.

Resolution of Racemic Intermediates

For enantiomerically pure 2,3-dihydro derivatives, chiral auxiliaries like N-phthalyl-L-alanine chloride resolve racemic mixtures. 3-Benzyl-2-(tert-butyl)-2,3-dihydroquinazolin-4(1H)-one is treated with the chiral reagent, forming diastereomers separable by column chromatography. X-ray crystallography confirms absolute configurations.

Key Data

  • Diastereomeric excess: >98%
  • Recovery yield: 45–50% per enantiomer

Chemical Reactions Analysis

Types of Reactions

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolin-4(3H)-ones.

    Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit diverse biological activities.

Scientific Research Applications

Biological Activities

Benzo[g]quinazolin-4(1H)-one and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Key findings include:

  • Antimicrobial Activity : Various studies have demonstrated that compounds derived from benzo[g]quinazolin-4(1H)-one possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, novel derivatives were synthesized and evaluated for their efficacy against common pathogens, showing promising results comparable to standard antibiotics .
  • Anticancer Potential : Quinazolinone derivatives have been investigated for their anticancer properties. Some compounds have been identified as effective inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Certain benzo[g]quinazolinone derivatives have shown potential in reducing inflammation in various models, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications and efficacy of benzo[g]quinazolin-4(1H)-one:

  • Antibacterial Agents :
    • A series of quinazoline derivatives were synthesized and tested against bacterial strains. The results indicated that some compounds displayed broad-spectrum antibacterial activity, making them potential candidates for new antibiotic development .
  • Anticancer Research :
    • Research focused on synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives revealed their ability to inhibit specific cancer cell lines effectively. The structural modifications were found to enhance their bioactivity significantly .
  • Anti-inflammatory Studies :
    • In vitro and in vivo studies demonstrated that certain benzo[g]quinazolinone derivatives could significantly reduce markers of inflammation, providing insights into their therapeutic potential for inflammatory disorders .

Mechanism of Action

The mechanism of action of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a tyrosine kinase inhibitor is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Table 1: Structural Analogues of Benzo[g]quinazolin-4(1H)-one Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Reference
2,3-Dihydro-3-phenyl-2-thioxobenzo[g]quinazolin-4(1H)-one 2-thioxo, 3-phenyl 285–287 Thione, phenyl
KHQ 711 5,10-dimethoxy, 2,3-diphenyl N/A Methoxy, diphenyl
3-Butyl-2-(4-chlorobenzylthio)benzo[g]quinazolin-4(3H)-one 2-(4-Cl-benzylthio), 3-butyl 147–149 Chlorobenzylthio, alkyl
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 2-naphthyl N/A Naphthyl

Key Observations :

  • The introduction of thioxo groups (e.g., compound in ) increases melting points compared to alkyl-substituted derivatives, likely due to enhanced intermolecular interactions.
  • Methoxy and diphenyl substituents (e.g., KHQ 711 ) improve solubility and electronic delocalization, critical for biological activity.
  • Bulky naphthyl groups (e.g., compound 39 in ) enhance cytotoxicity, suggesting hydrophobic interactions with biological targets.

Key Observations :

  • Bi13B0.48V0.49-xPxO21.45 offers superior catalytic efficiency (shorter reaction time, higher yields) compared to traditional acid catalysts.
  • Laccase/DDQ systems enable aerobic oxidation, aligning with green chemistry principles but requiring longer reaction times.

Physicochemical Properties

Substituents markedly influence absorption spectra, melting points, and solubility:

Table 3: Physicochemical Data for Selected Derivatives

Compound Name λmax (nm) in DMSO Extinction Coefficient (ε) Melting Point (°C) Reference
4j (2-methylquinazolinone with propyl chain) 310–320 ~1.5 × 10⁴ N/A
KHQ 711 350–360 ~2.0 × 10⁴ N/A
2,3-Dihydro-2,2-dimethylquinazolin-4(1H)-one N/A N/A 190–192

Key Observations :

  • Methoxy and diphenyl groups (KHQ 711 ) induce a red shift in λmax (~350–360 nm), indicative of extended π-conjugation.
  • Methyl substituents (e.g., compound 4j ) reduce absorption intensity compared to aryl groups.

Table 4: Cytotoxic and Tubulin Polymerization Inhibitory Activities

Compound Name IC50 (nM) Cell Lines Tested Tubulin Inhibition Reference
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one <50 HT29, U87, A2780, H460 Yes
KHQ 711 N/A Drug-resistant malignancies Yes
3-Phenyl-2-thioxobenzo[g]quinazolinone 10–20 MCF-7, HepG2 No

Key Observations :

  • Naphthyl and diphenyl derivatives exhibit sub-50 nM potency , likely due to enhanced hydrophobic binding in the colchicine pocket of tubulin.
  • Thioxo derivatives (e.g., compound in ) show cytotoxicity but lack tubulin inhibition, suggesting divergent mechanisms.

Q & A

What are the common synthetic methodologies for preparing 2,3-dihydro-2,3-diphenylbenzo[g]quinazolin-4(1H)-one?

Level: Basic
Answer:
The compound is typically synthesized via condensation reactions. For example, a one-pot approach involves reacting 2H-naphth[2,3-d][3,1]oxazin-2,4(1H)-dione with Schiff bases in acetic acid, yielding dihydroquinazolinones with diaryl substituents . Green chemistry methods, such as using KOH/DMSO under microwave irradiation, have also been reported for analogous dihydroquinazolinones, offering metal-free and environmentally friendly conditions . Yields can exceed 90% in optimized protocols, with structural confirmation via NMR and mass spectrometry.

How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of 2,3-dihydro-2,3-diphenylbenzo[g]quinazolin-4(1H)-one?

Level: Basic
Answer:
1H and 13C NMR are critical for verifying the dihydroquinazolinone core and substituent positions. For example:

  • 1H NMR : Signals for the C2 and C3 protons (adjacent to the carbonyl group) appear as doublets or triplets (δ 4.5–5.5 ppm) due to coupling with adjacent phenyl groups . Aromatic protons from the benzo[g] ring and diphenyl substituents resonate between δ 6.8–8.2 ppm .
  • 13C NMR : The carbonyl carbon (C4) appears near δ 165–170 ppm, while sp3 carbons (C2/C3) are observed at δ 55–65 ppm .

What advanced techniques resolve structural ambiguities in dihydroquinazolinone derivatives?

Level: Advanced
Answer:
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, a derivative (2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one) was analyzed via single-crystal X-ray diffraction, revealing bond angles, torsion angles, and intermolecular interactions critical for validating the fused bicyclic system . Additionally, high-resolution mass spectrometry (HRMS) and IR spectroscopy complement crystallography by confirming molecular formulas and functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .

How can reaction conditions be optimized to improve yields in dihydroquinazolinone synthesis?

Level: Advanced
Answer:
Key factors include:

  • Solvent selection : Acetic acid promotes cyclization in one-pot syntheses but may require reflux conditions . Polar aprotic solvents (e.g., DMSO) enhance reactivity in base-mediated protocols .
  • Catalyst-free systems : KOH/DMSO suspensions under microwave irradiation reduce side reactions, achieving >95% yields for analogous compounds .
  • Temperature control : Lower temperatures (25–50°C) minimize decomposition, while higher temps (80–100°C) accelerate condensation steps .

What strategies address discrepancies between theoretical and experimental spectral data?

Level: Advanced
Answer:

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 5,10-dimethoxy-2,3-diphenyl derivatives) to identify shifts caused by electron-donating/withdrawing groups .
  • Computational validation : Density functional theory (DFT) calculations predict 13C NMR chemical shifts, helping resolve ambiguities in sp2/sp3 carbon assignments .
  • Crystallographic validation : Overlay experimental X-ray data with computational models to verify bond lengths and angles .

What in vitro assays evaluate the biological activity of dihydroquinazolinone derivatives?

Level: Advanced
Answer:
While direct data on the target compound is limited, analogous quinazolinones are tested via:

  • Antimicrobial assays : Broth microdilution against Gram-positive/-negative bacteria (e.g., Acinetobacter baumannii) to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates to quantify IC50 values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

How do substituents on the phenyl rings modulate physicochemical properties?

Level: Advanced
Answer:

  • Electron-withdrawing groups (e.g., nitro, chloro): Increase melting points (e.g., 175–193°C for nitro-substituted derivatives) and enhance stability via resonance effects .
  • Electron-donating groups (e.g., methoxy): Improve solubility in polar solvents and alter π-π stacking interactions in the solid state .
  • Steric effects : Bulky substituents (e.g., 3,4-dichlorophenyl) may reduce reaction yields due to hindered cyclization .

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